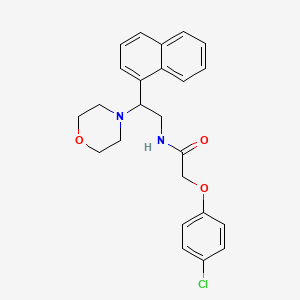
2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C25H28ClN2O3. It is commonly referred to as "compound X" in scientific literature. This compound is of great interest to researchers due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Receptor Binding and Antinociceptive Effect
The compound 2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide, closely related to 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has shown significant σ1 receptor affinity and selectivity in in vitro studies. The σ1 receptor is implicated in various biological processes, including pain perception. Molecular docking studies revealed critical interactions within the σ1 receptor binding pocket, suggesting a mechanism for its action. This compound also demonstrated an antinociceptive effect in vivo, suggesting potential applications in pain management, particularly for inflammatory pain conditions (Navarrete-Vázquez et al., 2016).
Molecular Engineering for Organic Electronics
In the field of organic electronics, molecular engineering of compounds like 4,7-bisphenyl-1,10-phenanthroline derivatives, which share structural similarities with the compound , has led to materials with high thermal stability, large electron mobility, and excellent n-doping ability. These attributes are crucial for the development of high-performance organic light-emitting diodes (OLEDs) and other electronic devices. The design and synthesis of such compounds demonstrate the importance of molecular engineering in improving material properties for electronic applications (Bin et al., 2020).
Antioxidant Activity
The free radical scavenging activity of compounds structurally related to this compound, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, has been explored. These studies involve both experimental assays and theoretical calculations to understand the antioxidant mechanisms. Such compounds have shown potent free radical scavenging abilities, comparable to established antioxidants, highlighting their potential as novel antioxidants for therapeutic or cosmetic applications (Boudebbous et al., 2021).
Supramolecular Assembly and Molecular Interactions
The structural analysis of halogenated N,2-diarylacetamides, which are chemically related to the compound , reveals insights into molecular conformations and supramolecular assembly. These studies shed light on the importance of noncovalent interactions such as hydrogen bonding, stacking, and halogen bonding in stabilizing crystal structures. Understanding these interactions is crucial for the design of molecular materials with tailored properties for applications in pharmaceuticals, materials science, and nanotechnology (Nayak et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c25-19-8-10-20(11-9-19)30-17-24(28)26-16-23(27-12-14-29-15-13-27)22-7-3-5-18-4-1-2-6-21(18)22/h1-11,23H,12-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBTVGDCEZJQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577936.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)
![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)
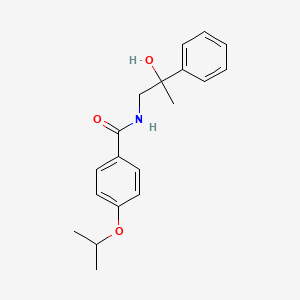
![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2577942.png)
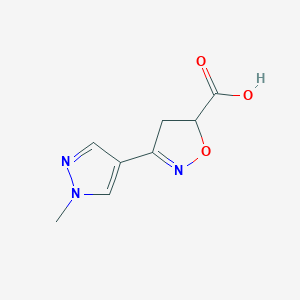
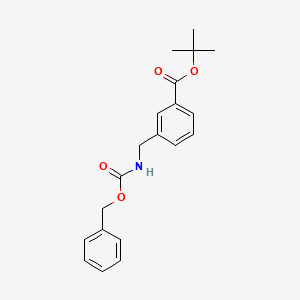
![(Z)-2-(methylsulfonyl)-3-(4-{3-[(Z)-2-(methylsulfonyl)-3-nitrilo-1-propenyl]-1H-indol-1-yl}phenyl)-2-propenenitrile](/img/structure/B2577945.png)
![2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione](/img/structure/B2577947.png)
![N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2577950.png)
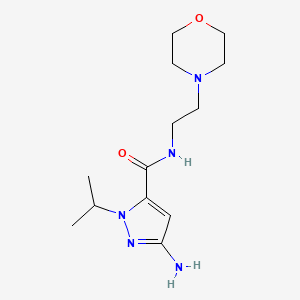
![Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2577953.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)
